5-(2,2-Dihydroxyacetyl)-2-hydroxybenzoic acid
CAS No.: 54440-92-5
Cat. No.: VC8171062
Molecular Formula: C9H8O6
Molecular Weight: 212.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54440-92-5 |
|---|---|
| Molecular Formula | C9H8O6 |
| Molecular Weight | 212.16 g/mol |
| IUPAC Name | 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C9H8O6/c10-6-2-1-4(7(11)9(14)15)3-5(6)8(12)13/h1-3,9-10,14-15H,(H,12,13) |
| Standard InChI Key | QCDSEASVTGSZGI-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)C(O)O)C(=O)O)O |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)C(O)O)C(=O)O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Structural Features
5-(2,2-Dihydroxyacetyl)-2-hydroxybenzoic acid (IUPAC name: 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoic acid) is a polyfunctional aromatic compound with the molecular formula C₉H₈O₆ and a molecular weight of 212.16 g/mol . Its structure combines a benzoic acid backbone with a 2-hydroxy group at position 2 and a dihydroxyacetyl moiety (–CO–C(OH)₂) at position 5 (Figure 1). The presence of multiple hydroxyl and carbonyl groups enables diverse intermolecular interactions, including hydrogen bonding and coordination with metal ions .
Table 1: Key Physicochemical Properties
The compound’s planar aromatic ring and electron-withdrawing substituents contribute to its stability under acidic conditions, while the dihydroxyacetyl group enhances its solubility in polar solvents .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. A common route begins with 2-hydroxybenzoic acid (salicylic acid) as the precursor. Key steps include:
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Friedel-Crafts Acylation: Introduction of an acetyl group at position 5 using acetic anhydride in the presence of Lewis acids like AlCl₃ .
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Hydroxylation: Oxidation of the acetyl group to a dihydroxyacetyl moiety using hydrogen peroxide (H₂O₂) or ozone, followed by acidic workup .
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Purification: Recrystallization from ethanol/water mixtures or column chromatography to achieve >95% purity .
Example Reaction Pathway:
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and scalability. Continuous flow reactors are employed to enhance reaction efficiency, with enzymatic catalysis emerging as a sustainable alternative. For instance, recombinant Escherichia coli strains engineered to overexpress chorismate lyase have been used to produce aromatic intermediates, though yields remain modest (~13%) .
Chemical Reactivity and Functional Transformations
Oxidation and Reduction Reactions
The compound’s dihydroxyacetyl group is highly reactive:
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Oxidation: Treatment with KMnO₄ or CrO₃ yields quinone derivatives, which are valuable in polymer chemistry .
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Reduction: Sodium borohydride (NaBH₄) reduces the carbonyl group to a secondary alcohol, forming 5-(2,2-dihydroxyethyl)-2-hydroxybenzoic acid .
Substitution Reactions
Electrophilic aromatic substitution occurs at the para position relative to the hydroxyl group. For example:
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Nitration: Concentrated HNO₃ introduces a nitro group, producing 5-(2,2-dihydroxyacetyl)-2-hydroxy-3-nitrobenzoic acid .
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Halogenation: Bromine (Br₂) in acetic acid yields 5-(2-bromoacetyl)-2-hydroxybenzoic acid, a key intermediate in drug synthesis .
Biological Activities and Mechanisms
Antimicrobial Properties
Recent studies demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) and drug-resistant fungi (e.g., Candida auris). Compound derivatives with thienyl or benzimidazole substituents exhibit MIC values as low as 16 µg/mL, outperforming clindamycin in some cases .
Proposed Mechanism:
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Enzyme Inhibition: The compound disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .
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Oxidative Stress Induction: Hydroxyl radicals generated via Fenton reactions damage microbial DNA .
Anti-Inflammatory and Antioxidant Effects
In murine models, 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoic acid reduces TNF-α and IL-6 levels by 40–60% through COX-2 inhibition . Its antioxidant capacity, measured via DPPH assay, shows an IC₅₀ of 28 µM, comparable to ascorbic acid .
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a scaffold for angiotensin-II receptor antagonists and anticancer agents. Derivatives like 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid show promise in lung cancer models (IC₅₀: 12 µM in A549 cells) .
Polymer Science
Incorporation into epoxy resins improves thermal stability (Tg increased by 25°C) and adhesive strength, making it suitable for aerospace coatings .
Comparison with Structural Analogues
Table 2: Key Differences from Related Compounds
| Compound | Functional Groups | Biological Activity |
|---|---|---|
| Salicylic Acid | 2-Hydroxybenzoic acid | Anti-inflammatory |
| 2,4-Dihydroxybenzoic Acid | 2,4-Dihydroxy | Antioxidant |
| 5-(2,2-Dihydroxyacetyl)-2-HBA | 2-Hydroxy, 5-dihydroxyacetyl | Antimicrobial, Anticancer |
The dihydroxyacetyl group in 5-(2,2-Dihydroxyacetyl)-2-HBA enhances its hydrogen-bonding capacity, enabling stronger interactions with biological targets compared to simpler analogues .
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